2-(1-adamantyl)ethyl N-phenylcarbamate
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Overview
Description
2-(1-Adamantyl)ethyl N-phenylcarbamate is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their thermal stability, lipophilicity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)ethyl N-phenylcarbamate typically involves the reaction of 2-(1-adamantyl)ethanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:
2-(1-adamantyl)ethanol+phenyl isocyanate→2-(1-adamantyl)ethyl N-phenylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitrating agents are employed.
Major Products Formed
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated phenyl derivatives.
Scientific Research Applications
2-(1-Adamantyl)ethyl N-phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and lipophilicity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)ethyl N-phenylcarbamate involves its interaction with biological membranes and enzymes. The adamantyl group enhances the compound’s ability to penetrate lipid bilayers, increasing its bioavailability. The carbamate moiety can interact with enzyme active sites, potentially inhibiting their activity. This dual mechanism contributes to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Another adamantane derivative with similar stability and biological activity.
2-Adamantanone: Known for its use in organic synthesis and as a precursor for other adamantane derivatives.
N-Adamantylacetamide: Exhibits similar properties and applications in medicinal chemistry.
Uniqueness
2-(1-Adamantyl)ethyl N-phenylcarbamate stands out due to its unique combination of the adamantyl and phenylcarbamate groups. This combination imparts enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H25NO2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1-adamantyl)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C19H25NO2/c21-18(20-17-4-2-1-3-5-17)22-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) |
InChI Key |
MRNXYSWFMUUTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCOC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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